molecular formula C28H30N4O6 B024366 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin CAS No. 185304-42-1

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Cat. No. B024366
CAS RN: 185304-42-1
M. Wt: 518.6 g/mol
InChI Key: APWFTHDYKJHNEV-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (7-Et-10-Apc) is a novel camptothecin (CPT) derivative with potential therapeutic applications in cancer. CPTs are a class of natural compounds derived from the bark of the Chinese tree Camptotheca acuminata, which have been found to possess potent anti-cancer properties. 7-Et-10-Apc is a synthetic CPT derivative, developed by scientists at the University of Tokyo in 2001, which has been shown to have greater potency and selectivity than other CPT derivatives.

Scientific Research Applications

  • Inhibitory Activity Against Acetylcholinesterase : Camptothecin derivatives, including 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, have been shown to inhibit acetylcholinesterase, which could contribute to early adverse effects such as early defecation and vomiting in dogs (Kawato et al., 1993).

  • Method for Analyzing Metabolites : A method for the highly selective analysis of this compound and its metabolites using high-performance liquid chromatography has been developed, beneficial for both in vivo and in vitro studies (Sai et al., 2002).

  • Treatment of Non-Small-Cell Lung Cancer : It has shown potential in treating advanced non-small-cell lung cancer, although it requires careful monitoring for gastrointestinal and myelosuppression effects (Negoro et al., 1991).

  • Enhancing Sensitivity of Tumor Cells : Overexpression of rabbit liver carboxylesterase has been found to increase the sensitivity of human tumor cells to this compound, offering a potential new therapeutic approach (Danks et al., 1998).

  • Metabolism and Pharmacokinetics Studies : Various studies have examined the metabolism, pharmacokinetics, and antitumor activity of this compound in different models, elucidating its conversion to active metabolites and its distribution in the body (Kaneda & Yokokura, 1990; Kaneda et al., 1990; Koizumi et al., 1998).

  • Structural Insights : The crystal structure of this compound complexed with Torpedo californica acetylcholinesterase provides a molecular explanation for its cholinergic action, which could aid in the design of new inhibitors (Harel et al., 2005).

  • Gene Therapy Applications : The compound's metabolites and their interactions with various enzymes have been explored for potential gene therapy applications, especially in the treatment of specific types of cancers like glioblastoma and colon carcinoma (Guichard et al., 1998; Oosterhoff et al., 2005).

  • Impact on Drug Metabolism and Toxicity : Studies have also investigated how modulating the glucuronidation of this compound might reduce its toxicity, which is particularly relevant in reducing the diarrhea-related toxicity often associated with its use (Gupta et al., 1994; Khanna et al., 2000).

Mechanism of Action

Target of Action

The primary target of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, also known as NPC, is topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

NPC affects the DNA replication and transcription pathways by inhibiting topoisomerase I . This inhibition leads to DNA damage and subsequent apoptosis, or programmed cell death. The compound’s cytotoxicity is particularly effective against refractory solid cancers .

Pharmacokinetics

NPC is a major metabolite of Irinotecan , produced by the action of cytochrome P450 3A4 (CYP3A4) . Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of NPC’s action is the induction of cell death in cancer cells. By causing DNA damage through the inhibition of topoisomerase I, NPC triggers apoptosis, effectively reducing the proliferation of cancer cells .

Action Environment

The action of NPC can be influenced by various environmental factors. For instance, genetic variance in the UGT1A, CYP3A, and ABC gene families can affect the dosing and toxicity of Irinotecan, the parent compound of NPC . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, light, and humidity .

Future Directions

The search for new water-soluble analogues of camptothecin with higher activity and less toxicity continues . The development of novel compounds like 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin represents a significant step forward in this field .

Biochemical Analysis

Biochemical Properties

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin plays a vital role in biochemical reactions, particularly in the context of cancer treatment. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound inhibits topoisomerase I, leading to DNA damage and cell death in cancer cells . Additionally, it interacts with carboxylesterases, which hydrolyze the compound to its active form, SN-38 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage through topoisomerase I inhibition . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks . This results in the activation of DNA damage response pathways and ultimately cell death. Additionally, the compound undergoes hydrolysis by carboxylesterases to form SN-38, which is a more potent inhibitor of topoisomerase I .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, it may degrade into inactive forms, reducing its efficacy. Long-term studies have shown that prolonged exposure to the compound can lead to sustained DNA damage and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as diarrhea and myelosuppression . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterases to form SN-38, which is further metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes . This metabolic pathway is crucial for the compound’s activation and subsequent anticancer effects. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is known to be transported by ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It primarily localizes to the nucleus, where it interacts with topoisomerase I and exerts its DNA-damaging effects . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its anticancer activity .

properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFTHDYKJHNEV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471908
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185304-42-1
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 2
Reactant of Route 2
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 3
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 4
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 5
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Reactant of Route 6
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Q & A

Q1: What is the role of cytochrome P450 3A4 (CYP3A4) in the metabolism of irinotecan?

A1: CYP3A4 plays a crucial role in the metabolism of irinotecan, converting it into several oxidative metabolites, including NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC). [, ] Research using human liver microsomes and cell lines expressing specific CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the formation of both NPC and APC from irinotecan. [, ]

Q2: How does gefitinib, a tyrosine kinase inhibitor, affect the formation of NPC from irinotecan?

A2: Studies have shown that gefitinib inhibits the formation of NPC from irinotecan in both human liver and small intestinal microsomes. [] This inhibition was observed to be concentration-dependent, with higher concentrations of gefitinib leading to a greater reduction in NPC formation. []

Q3: Is there a difference in how CYP3A4 and CYP3A5 metabolize irinotecan?

A3: While both CYP3A4 and CYP3A5 are members of the cytochrome P450 3A family, they exhibit distinct metabolic profiles for irinotecan. [] CYP3A4 primarily generates NPC, APC, and a hydroxylated metabolite (M2) from irinotecan. [] In contrast, CYP3A5 does not produce NPC, APC, or M2. Instead, it forms a unique metabolite (M4) through de-ethylation of the camptothecin moiety. []

A4: Population pharmacokinetic modeling suggests that while both metabolites originate from irinotecan, their formation pathways differ. [] The model indicates that NPC, like SN-38 (another irinotecan metabolite), is likely formed from the lactone form of irinotecan. Conversely, the model suggests that APC is formed from the carboxylate form of irinotecan. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.